

Introduction: The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 7*H*-Pyrrolo[2,3-*D*]pyrimidine-4-carboxylic acid

Cat. No.: B1442997

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The 7*H*-pyrrolo[2,3-*d*]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.^[1] Its structural similarity to the endogenous purine ring system allows it to function as an effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular processes.^{[2][3]} This mimicry, however, is distinguished by the replacement of the N7 nitrogen with a carbon atom, a modification that fundamentally alters the electronic and metabolic properties of the molecule. This seemingly subtle change provides a vector for chemical modification, reduces susceptibility to certain metabolic pathways, and offers a unique platform for developing highly selective and potent therapeutic agents.

Derivatives of the 7*H*-pyrrolo[2,3-*d*]pyrimidine core have demonstrated significant potential as inhibitors of key enzymes implicated in cancer, inflammatory disorders, and autoimmune diseases.^{[4][5][6]} Specifically, **7*H*-pyrrolo[2,3-*d*]pyrimidine-4-carboxylic acid** serves as a crucial synthetic intermediate and building block for the elaboration of more complex and biologically active molecules.^[7] Its carboxylic acid functionality provides a versatile handle for amide bond formation, esterification, or other coupling reactions, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds.^[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, procurement, and strategic considerations for sourcing this valuable chemical entity.

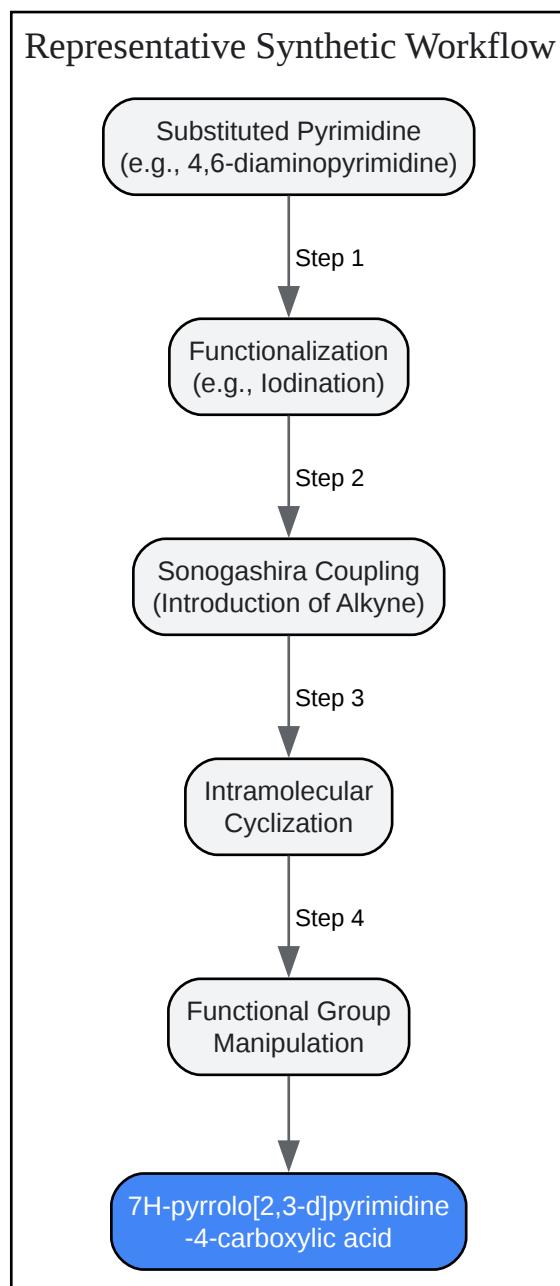
Synthetic Considerations: A Representative Pathway

While **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** is commercially available, understanding its synthesis provides context for potential impurities and cost drivers. The construction of the 7-deazapurine core is a non-trivial process, often involving a multi-step sequence. A representative, albeit generalized, pathway can be constructed based on methodologies reported in the literature for analogous structures.[\[8\]](#)

A common strategy begins with a suitably substituted pyrimidine precursor. The synthesis can be conceptually broken down into the following key transformations[\[8\]](#):

- Formation of a Key Intermediate: A common starting point is a diaminopyrimidine derivative, which undergoes functionalization, such as iodination, to prepare it for subsequent carbon-carbon bond formation.[\[8\]](#)
- Introduction of the Pyrrole Moiety Precursor: A Sonogashira coupling reaction is frequently employed to introduce an alkyne, which will ultimately form the pyrrole ring.[\[8\]](#)
- Cyclization: The final key step is an intramolecular cyclization, often promoted by a base, to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[\[8\]](#)
- Functional Group Manipulation: Once the core is formed, subsequent steps would be required to install and/or unmask the carboxylic acid at the 4-position.

This multi-step nature underscores the importance of rigorous quality control from suppliers, as impurities may arise from any of the synthetic stages, including starting materials, reagents, or incomplete reactions.



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Caption: A generalized workflow for the synthesis of the 7-deazapurine core.

Procurement Strategy: Identifying and Qualifying Suppliers

The acquisition of high-quality **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** (CAS No. 1005206-17-6) is critical for the success and reproducibility of research and development activities.^{[9][10][11]} A systematic approach to supplier evaluation is paramount.

Key Evaluation Criteria

- Purity and Documentation: The most critical factor is the purity of the material, typically specified as $\geq 97\%$ or $\geq 98\%$.^{[10][11]} Always request a lot-specific Certificate of Analysis (CoA). The CoA should provide data from analytical techniques such as ^1H NMR, LC-MS, or HPLC to confirm identity and purity.
- Supplier Reputation and Specialization: Prioritize suppliers with a strong track record in providing complex heterocyclic building blocks for drug discovery.
- Scalability and Availability: For drug development professionals, the ability of a supplier to provide larger, cGMP (Current Good Manufacturing Practice) quantities is a crucial consideration for future project stages. Assess if the supplier offers custom synthesis or bulk quoting options.^[10]
- Cost and Lead Time: Pricing can vary significantly between suppliers.^{[9][10]} While cost is a factor, it should be weighed against purity, documentation, and reliability. Stated lead times should be confirmed at the time of quotation.^[10]

Supplier Landscape

The following table summarizes publicly available information for several suppliers of **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid**. This data is for informational purposes and should be verified directly with the suppliers.

Supplier	Product Number (Example)	Purity	Available Quantities	Price Range (USD)	CAS Number	Molecular Formula
AK Scientific	7182AC	Not specified	5g	~\$1687	1005206-17-6	C ₇ H ₅ N ₃ O ₂
Alichem	1005206176	Not specified	5g	~\$891	1005206-17-6	C ₇ H ₅ N ₃ O ₂
Ambeed	A810522	Not specified	100mg, 1g	\$28 - \$107	1005206-17-6	C ₇ H ₅ N ₃ O ₂
ChemUniverse	P40588	98%	1g, 5g	\$348 - \$1035	1005206-17-6	C ₇ H ₅ N ₃ O ₂
Various	N/A	min 97%	1g	Not specified	1005206-17-6	C ₇ H ₅ N ₃ O ₂

Data compiled from sources[9],[10], and[11]. Prices and availability are subject to change and should be confirmed with the vendor.

Recommended Purchasing Workflow

A structured workflow ensures that the procured material meets the stringent requirements of research and development.

Caption: A robust workflow for qualifying suppliers and ensuring material quality.

Core Applications in Drug Discovery

The utility of **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid** is defined by the successful development of potent and selective inhibitors derived from it. The scaffold is a cornerstone in the design of inhibitors for several important kinase families.

- Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: Derivatives have been developed as covalent irreversible inhibitors of Itk, a target for treating inflammatory and autoimmune diseases.[4]

- Protein Kinase B (Akt) Inhibitors: The scaffold has been optimized to yield potent and orally bioavailable inhibitors of Akt, a critical node in cancer signaling pathways.[2]
- Bruton's Tyrosine Kinase (BTK) Inhibitors: Novel reversible BTK inhibitors based on this core have shown efficacy in preclinical models of rheumatoid arthritis.[5]
- Focal Adhesion Kinase (FAK) Inhibitors: The 7H-pyrrolo[2,3-d]pyrimidine structure has been key to discovering nanomolar inhibitors of FAK, a target in oncology.[12][13]
- Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: Highly selective inhibitors targeting the autoinhibited form of CSF1R have been developed from this scaffold.[7]

The consistent appearance of this core across numerous successful kinase inhibitor programs highlights its value and validates the need for reliable sources of key intermediates like **7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid**.

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